SR-4835 is a potent and selective inhibitor of cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) [, , , , , , , , , , ]. CDK12 and CDK13 are enzymes involved in various cellular processes, including transcription regulation, DNA damage response, and cell cycle progression [, , , , , , , , , , ]. SR-4835 has emerged as a valuable tool in scientific research for investigating the roles of CDK12 and CDK13 in cancer development and progression, and for exploring its therapeutic potential in various cancer types.
SR-4835 exerts its biological effects by selectively inhibiting the kinase activity of CDK12 and CDK13 [, , , , , , , , , , ]. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of DNA damage response genes and ultimately resulting in DNA damage accumulation and apoptosis [, , , , , , , , , , ]. Studies have also shown that SR-4835 can promote cyclin K degradation through a mechanism resembling molecular glue degraders [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2